Enhanced Potency Over Parent Probe ML077
VU0463271 quarterhydrate demonstrates an 8.8-fold improvement in KCC2 inhibitory potency compared to its direct structural predecessor, ML077 (VU0255011). In a thallium flux assay using KCC2-overexpressing HEK293 cells, VU0463271 inhibited KCC2 with an IC50 of 61 nM, whereas ML077 exhibited an IC50 of 537 nM under identical assay conditions [1].
| Evidence Dimension | KCC2 inhibitory potency (IC50) |
|---|---|
| Target Compound Data | 61 nM |
| Comparator Or Baseline | ML077 (VU0255011): 537 nM |
| Quantified Difference | 8.8-fold more potent |
| Conditions | Thallium flux assay in KCC2-overexpressing HEK293 cells |
Why This Matters
This quantifiable potency gain translates to lower compound usage per experiment, reduced solvent exposure, and a wider effective concentration window for in vitro studies.
- [1] Delpire E, Baranczak A, Waterson AG, Kim K, Kett N, Morrison RD, Daniels JS, Weaver CD, Lindsley CW. Further optimization of the K-Cl cotransporter KCC2 antagonist ML077: Development of a highly selective and more potent in vitro probe. Bioorg Med Chem Lett. 2012 Jun 7;22(14):4532-4535. View Source
